molecular formula C11H15N B6274690 rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine, trans CAS No. 2089245-84-9

rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine, trans

Cat. No.: B6274690
CAS No.: 2089245-84-9
M. Wt: 161.2
InChI Key:
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Description

rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine, trans: is a chiral aziridine compound characterized by the presence of a phenyl group and an isopropyl group attached to the aziridine ring Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Asymmetric Synthesis: One common method for preparing rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine, trans involves the asymmetric aziridination of alkenes. This can be achieved using chiral catalysts such as chiral copper complexes or chiral sulfonium ylides.

    Cyclization Reactions: Another approach involves the cyclization of suitable precursors, such as β-amino alcohols, under basic conditions. This method often employs reagents like sodium hydride or potassium tert-butoxide to induce cyclization.

Industrial Production Methods: Industrial production of this compound typically involves large-scale asymmetric synthesis using optimized chiral catalysts. The choice of catalyst and reaction conditions is crucial to achieving high yields and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine, trans can undergo oxidation reactions to form aziridine N-oxides. Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.

    Reduction: Reduction of this compound can lead to the formation of amines. Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form substituted products.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Aziridine N-oxides.

    Reduction: Amines.

    Substitution: Substituted aziridines.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine, trans is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and natural products.

Biology:

    Enzyme Inhibition Studies: This compound is used in studies to understand enzyme inhibition mechanisms, particularly those involving aziridine-containing inhibitors.

Medicine:

    Drug Development: this compound is explored for its potential as a pharmacophore in the development of new therapeutic agents, especially in the treatment of cancer and infectious diseases.

Industry:

    Polymer Chemistry: This compound is used in the synthesis of aziridine-based polymers, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine, trans involves its high reactivity due to ring strain. The aziridine ring can undergo nucleophilic attack, leading to ring opening and the formation of reactive intermediates. These intermediates can interact with biological targets, such as enzymes or DNA, leading to inhibition or modification of their function. The specific molecular targets and pathways involved depend on the context of its use, such as enzyme inhibition or DNA alkylation.

Comparison with Similar Compounds

    rac-(2R,3R)-2-phenyl-3-(methyl)aziridine, trans: Similar structure but with a methyl group instead of an isopropyl group.

    rac-(2R,3R)-2-phenyl-3-(ethyl)aziridine, trans: Similar structure but with an ethyl group instead of an isopropyl group.

    rac-(2R,3R)-2-phenyl-3-(butyl)aziridine, trans: Similar structure but with a butyl group instead of an isopropyl group.

Uniqueness: rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine, trans is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with biological targets. The steric and electronic effects of the isopropyl group can lead to different reaction outcomes compared to its methyl, ethyl, or butyl analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine, trans can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Benzaldehyde", "Propan-2-ol", "Sodium borohydride", "2-Bromoacetophenone", "Sodium hydroxide", "Chloroform", "Hydrochloric acid", "Sodium bicarbonate", "Magnesium sulfate", "Ethyl acetate" ], "Reaction": [ "Step 1: Benzaldehyde is reacted with propan-2-ol in the presence of sodium borohydride to form 2-phenylpropan-2-ol.", "Step 2: 2-Phenylpropan-2-ol is reacted with 2-bromoacetophenone in the presence of sodium hydroxide to form racemic 1-(2-phenyl-1-hydroxyethyl)-2-phenylacetone.", "Step 3: The ketone is then treated with chloroform and hydrochloric acid to form the corresponding chlorohydrin.", "Step 4: The chlorohydrin is then treated with sodium bicarbonate to form the corresponding epoxide.", "Step 5: The epoxide is then reacted with propan-2-amine to form rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine, trans.", "Step 6: The product is purified using standard techniques such as extraction with ethyl acetate and drying over magnesium sulfate." ] }

CAS No.

2089245-84-9

Molecular Formula

C11H15N

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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